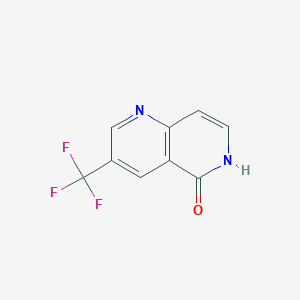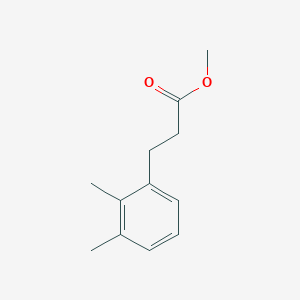
3-(2,3-Dimethylphenyl)propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dimethylphenyl)propionic acid methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a 3-(2,3-dimethylphenyl)propanoate moiety, making it a derivative of propanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,3-Dimethylphenyl)propionic acid methyl ester can be synthesized through the esterification of 3-(2,3-dimethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts like ion-exchange resins can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2,3-Dimethylphenyl)propionic acid methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: 3-(2,3-dimethylphenyl)propanoic acid or corresponding ketones.
Reduction: 3-(2,3-dimethylphenyl)propanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
3-(2,3-Dimethylphenyl)propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 3-(2,3-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The dimethylphenyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(p-tolyl)propanoate
- Methyl 3-(3-fluorophenyl)propanoate
- Methyl 3-{2-(trifluoromethyl)phenyl}propanoate
- Methyl 3-(o-tolyl)propanoate
- Methyl 3-(2-bromophenyl)propanoate
- Methyl 3-(2,6-dimethylphenyl)propanoate
Uniqueness
3-(2,3-Dimethylphenyl)propionic acid methyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s hydrophobicity, steric interactions, and overall stability, distinguishing it from other similar esters.
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 3-(2,3-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H16O2/c1-9-5-4-6-11(10(9)2)7-8-12(13)14-3/h4-6H,7-8H2,1-3H3 |
InChI Key |
SZGXSQUQNAUIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-isopropyl-benzo[d][1,3]oxazin-4-one](/img/structure/B8316101.png)
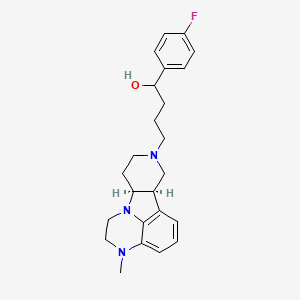
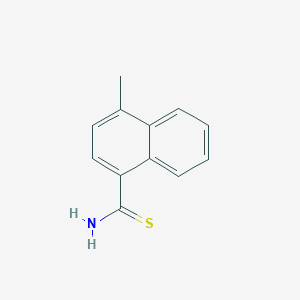
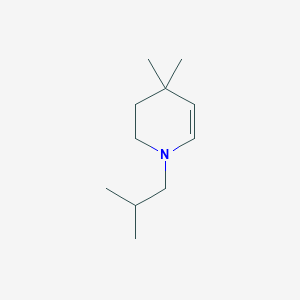
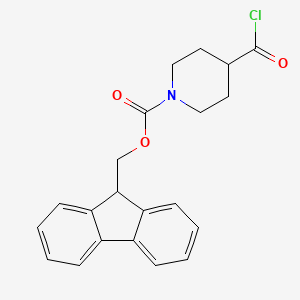
![4-Chlorofuro[3,2-c]pyridine-2-sulfonamide](/img/structure/B8316154.png)
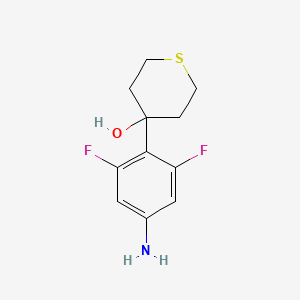

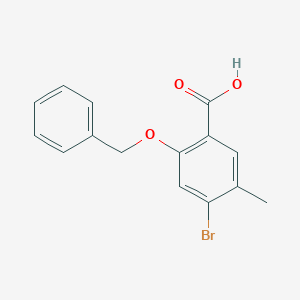

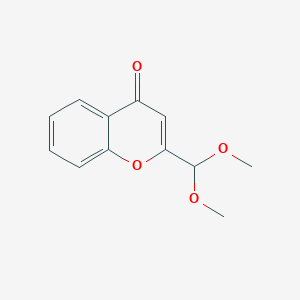
![N-[2-(2-hydroxyethoxy)ethyl]-1-(2-nitrophenyl)methanesulfonamide](/img/structure/B8316187.png)
![3-(4-Bromobutyl)-2-methyl-1-thia-3-azaspiro[4.4]nonan-4-one](/img/structure/B8316189.png)
